Dimethanesulfonamide

Übersicht

Beschreibung

Dimethanesulfonamide, also known as dimethyl sulfonamide, is a highly polar, water-soluble molecule that has been used in a variety of scientific applications. It is a useful reagent in organic synthesis, an important component in drug design, and a valuable tool in the study of biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

N-Heterocyclic Arenesulfonamides Research : It's used for studying the structure and electronic properties of N-heterocyclic arenesulfonamides (NHAS) (Chourasiya et al., 2017).

Cognitive Function Enhancement : Dimethanesulfonamide (PIMSD) may enhance cognitive function, supporting the hypothesis that AMPA receptor potentiation can be targeted for diseases of cognitive impairment (Malá et al., 2012).

Hematopoietic Stem Cell Research : Dimethanesulfonate compounds like PL63 can deplete noncycling primitive stem cells in the host and promote donor-type chimerism in murine bone marrow transplant recipients (Westerhof et al., 2000).

Organophosphorus Compound Reactivation : HL 7 dimethanesulfonate is a broad-spectrum reactivator against highly toxic organophosphorus compounds, reactivating acetylcholinesterase (AChE) blocked by organophosphates (Eyer et al., 2005).

Sensors for Co2+ Ions : Dimethanesulfonamides can be used as highly efficient sensors for Co2+ ions, with high sensitivity, large dynamic concentration ranges, and long-term stability (Sheikh et al., 2016).

DNA Damage and Cell Growth Inhibition : Busulfan, a bifunctional dimethanesulfonate, induces DNA damage and inhibits cell growth in human promyelocytic leukemia HL-60 cells (Iwamoto et al., 2004).

Drug-Likeness and Molecular Docking Studies : 8-Quinolinesulfonamide's structural, wavefunctional, electronic, and charge transfer properties are investigated for potential drug-likeness, ADME, environmental toxicity properties, and molecular docking studies (FazilathBasha et al., 2021).

Gas-Liquid Chromatographic Studies : N-dimethylaminomethylene derivatives are useful for gas-liquid chromatographic studies and can be applied to biological studies, such as determining 3-bromo-5-cyanobenzenesulfonamide in ovine blood (Vandenheuvel & Gruber, 1975).

Tumor Induction in Newborn Mice : this compound induces hepatomas in newborn mice, potentially causing liver damage (Frei, 1970).

Chronic Granulocytic Leukemia Treatment : this compound (busulfan) is active in treating chronic granulocytic leukemia and has shown activity in chronic lymphocytic leukemia, but has not been effective in acute leukemia or other malignant diseases (Galton, Till, & Wiltshaw, 1958).

Regulated Gene Therapy : Dimerizers are used in research and clinical applications for controlling gene expression, including regulated gene therapy (Pollock & Clackson, 2002).

Air Treatment Applications : Enhancing dimethyldisulfide (DMDS) mass transfer in a compact chemical scrubber for air treatment applications (Biard et al., 2011).

Acaricidal Compound : Chloromethanesulfonamide (CMSA) is a systemic acaricidal compound with strong activity against various mites, with low toxicity to mammals and carp (Ogawa, Shimazu, & Nishimura, 1987).

Streptococcic Infections Treatment : Para-aminobenzenesulfonamide is used in the treatment of streptococcic infections and its absorption and excretion can be studied using a simple method for determining its presence in blood and urine (Marshall, Emerson, & Cutting, 1937).

Pyroptosis Inhibition : Necrosulfonamide inhibits pyroptosis, a highly inflammatory form of cell death, and is efficacious in sepsis models and suggests potential clinical applications in inflammatory diseases (Rathkey et al., 2018).

Fungicide Degradation and NDMA Formation : DMS is a fungicide degradation product and a precursor to N-nitrosodimethylamine (NDMA) during ozonation (von Gunten et al., 2010).

Environmental Risk of Antibiotics : Biochar effectively mitigates the mobility of ionized antibiotics in soils, helping reconsider the potential risk of antibiotics in the environment (Liu, Han, Jing, & Chen, 2017).

Wirkmechanismus

Target of Action

Dimethanesulfonamide, also known as N-(methylsulfonyl)methanesulfonamide, is a small molecule that primarily targets the Glutamate receptor 2 in humans . The Glutamate receptor 2 plays a crucial role in the central nervous system, mediating excitatory synaptic transmission .

Mode of Action

It is believed to interact with its target, the glutamate receptor 2, leading to changes in the receptor’s activity . This interaction could potentially alter the receptor’s function, affecting the transmission of signals in the nervous system .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target and its overall effectiveness . .

Zukünftige Richtungen

Eigenschaften

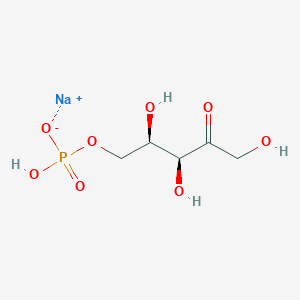

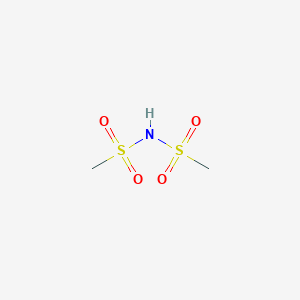

IUPAC Name |

N-methylsulfonylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO4S2/c1-8(4,5)3-9(2,6)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTGBOFCIDHVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063803 | |

| Record name | Methanesulfonamide, N-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5347-82-0 | |

| Record name | N-(Methylsulfonyl)methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5347-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005347820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethanesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfonamide, N-(methylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonamide, N-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethanesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDU55M5SER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes N,N-(1,4-phenylenebis(methylene))dimethanesulfonamide unique in the context of aziridine polymerization?

A: N,N-(1,4-phenylenebis(methylene))this compound stands out because it functions as a bifunctional initiator in the anionic ring-opening polymerization (AROP) of aziridines []. This means it can initiate polymerization from two points simultaneously, potentially leading to the formation of star-shaped or branched polymers. This is in contrast to typical initiators that are monofunctional and initiate polymerization from a single point.

Q2: How does the choice of solvent impact the AROP of aziridines when using N,N-(1,4-phenylenebis(methylene))this compound as an initiator?

A: Research indicates that the polymerization rate of aziridines using N,N-(1,4-phenylenebis(methylene))this compound is significantly influenced by the solvent []. Polar, aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) were found to result in faster polymerization rates compared to less polar solvents. This is likely due to their ability to better solvate the ionic species involved in the polymerization process, thus increasing their reactivity.

Q3: The research mentions variations in polymerization speed depending on the counter ion used. Can you elaborate on this?

A: Interestingly, the study revealed that different alkali metal counter ions (Li+, Na+, K+, Cs+) used with N,N-(1,4-phenylenebis(methylene))this compound resulted in varying polymerization rates []. The observed order of reactivity was Cs+ > Li+ > Na+ > K+. This contrasts with the typical trend observed in the AROP of epoxides, highlighting a distinct gegenion-dependent kinetic profile for aziridine polymerization.

Q4: The provided research highlights the synthesis and characterization of energetic diazodinitrophenols. What is the connection between these compounds and N,N-(1,4-phenylenebis(methylene))this compound?

A: While the research itself doesn't directly link N,N-(1,4-phenylenebis(methylene))this compound to energetic diazodinitrophenols, it does explore the regioselectivity of nitration reactions on similar compounds like N,N′-(1, 4-phenylene)this compound []. Understanding the regioselectivity in these reactions is crucial for synthesizing specific isomers with desired properties. This knowledge could potentially be extended to the synthesis and functionalization of N,N-(1,4-phenylenebis(methylene))this compound derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-3-hexadecanoyloxy-2-[11-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B20868.png)

![2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol]](/img/structure/B20875.png)

![(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B20886.png)